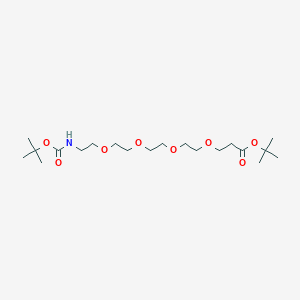

Boc-NH-PEG4-C2-Boc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-NH-PEG4-C2-Boc typically involves the following steps:

Protection of Amino Groups: The amino groups are protected using tert-butyl dicarbonate (Boc2O) to form Boc-protected intermediates.

PEGylation: The protected amino groups are then reacted with polyethylene glycol (PEG) derivatives to form the PEGylated compound.

Coupling Reaction: The PEGylated intermediate is coupled with a carboxylic acid derivative to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:

Automated Synthesis: Using automated reactors to control reaction conditions such as temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) and recrystallization to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-NH-PEG4-C2-Boc undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The Boc-protected amino group can be deprotected under mild acidic conditions to form the free amine, which can then undergo nucleophilic substitution reactions.

Coupling Reactions: The free amine can react with carboxylic acids or activated esters to form amide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to deprotect the Boc group.

Coupling Reagents: N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various PEGylated intermediates and final PROTAC molecules designed for specific protein targets.

Applications De Recherche Scientifique

Boc-NH-PEG4-C2-Boc has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.

Biology: Employed in the development of targeted protein degradation tools to study cellular processes and protein functions.

Medicine: Utilized in the design of therapeutic PROTACs for the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: Applied in the production of advanced materials and drug delivery systems.

Mécanisme D'action

Boc-NH-PEG4-C2-Boc functions as a linker in PROTAC molecules. The mechanism involves:

Binding to Target Protein: The PROTAC molecule binds to the target protein through a ligand specific to the protein.

Recruitment of E3 Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.

Ubiquitination and Degradation: The E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-NH-PEG4-NH2: A similar PEG-based linker with an amino group instead of a carboxylic acid group.

Boc-NH-PEG4-CH2COOH: Another PEG-based linker with a carboxylic acid group.

Uniqueness

Boc-NH-PEG4-C2-Boc is unique due to its specific structure, which allows for efficient coupling reactions and the formation of stable PROTAC molecules. Its PEGylated structure also enhances solubility and stability in aqueous media, making it suitable for various applications in research and industry.

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO8/c1-19(2,3)28-17(22)7-9-24-11-13-26-15-16-27-14-12-25-10-8-21-18(23)29-20(4,5)6/h7-16H2,1-6H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBFRUPMGLPRSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.